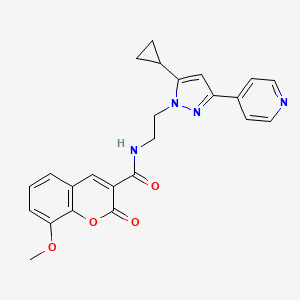
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H22N6O3, with a molecular weight of 366.4 g/mol. It features a complex structure that includes a chromene backbone, a pyrazole ring, and various functional groups that contribute to its biological activity.
The biological activity of this compound is believed to be mediated through multiple mechanisms, including:
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
- Antioxidant Activity : Its structure suggests potential antioxidant properties, which can protect cells from oxidative stress.
- Modulation of Signaling Pathways : The compound might influence various signaling pathways critical for cancer progression and neuroprotection.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 27.6 | Induction of apoptosis |
| A549 (Lung) | 30.5 | Cell cycle arrest |
| HeLa (Cervical) | 25.4 | Inhibition of migration |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. In vitro studies have reported the following effects:
| Neurotoxin Model | Protective Effect (%) | Mechanism |
|---|---|---|
| Hydrogen peroxide | 70% | Reduction of oxidative stress |
| Glutamate-induced toxicity | 65% | Modulation of glutamate receptors |
Case Studies
- Case Study on MDA-MB-231 Cells :
- Researchers treated MDA-MB-231 cells with varying concentrations of the compound for 24 hours. The results indicated significant apoptosis through caspase activation pathways.
- Neuroprotection in Animal Models :
- In a mouse model of Alzheimer's disease, administration of the compound resulted in improved memory function and reduced amyloid plaque formation.
属性
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-31-21-4-2-3-17-13-18(24(30)32-22(17)21)23(29)26-11-12-28-20(16-5-6-16)14-19(27-28)15-7-9-25-10-8-15/h2-4,7-10,13-14,16H,5-6,11-12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHGDVDHHJZSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=CC(=N3)C4=CC=NC=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














